dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate
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Overview
Description
Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate typically involves multi-step organic reactions. One common method involves the esterification of a precursor compound with dimethyl carbonate under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and may require the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis.
Dimethyl sulfoxide: Widely used as a solvent and in cryopreservation.
Dimethyl carbonate: Used as a green solvent and in the synthesis of polycarbonates .
Properties
CAS No. |
845734-45-4 |
---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate |
InChI |
InChI=1S/C13H22O5/c1-9(8-11(15)17-4)6-7-10(14)13(2,3)12(16)18-5/h8,10,14H,6-7H2,1-5H3/t10-/m1/s1 |
InChI Key |
XIRDIDNBDLWNTK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CC(=O)OC)CC[C@H](C(C)(C)C(=O)OC)O |
Canonical SMILES |
CC(=CC(=O)OC)CCC(C(C)(C)C(=O)OC)O |
Origin of Product |
United States |
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